2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid
Overview
Description
The compound “2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid” is also known as “2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline”. It has a molecular formula of C15H23N3O3S and a molecular weight of 325.43 .
Molecular Structure Analysis
The molecular structure of this compound consists of a morpholinyl group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), a piperidinyl group (a six-membered ring containing five carbon atoms and one nitrogen atom), and a benzoic acid group (a benzene ring attached to a carboxylic acid group) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 325.43 . Other physical and chemical properties such as boiling point, solubility, and stability are not available from the current resources .Scientific Research Applications
Synthetic and Pharmaceutical Applications
Synthetic Approaches and Chemical Properties : The synthesis and chemical properties of piperazine and morpholine derivatives, including those similar to 2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid, have been extensively studied due to their wide range of pharmacological activities. Piperazine and morpholine are known for their broad spectrum of pharmaceutical applications, prompting the development of various new methods for their derivative synthesis. These compounds exhibit potent pharmacophoric activities, which are crucial for drug development (Al-Ghorbani Mohammed et al., 2015).
Pharmacological Attributes and Medicinal Chemistry
Pharmacological Features of Benzosuberone Skeleton : Research has extensively addressed the biological and pharmacological features of the benzosuberone skeleton and its derivatives, revealing their significant role in drug development. Compounds with the benzosuberone skeleton, including those incorporating piperazine and morpholine rings, have demonstrated wide-ranging biological actions such as anti-cancer, antibacterial, antifungal, and anti-inflammatory activities. This underscores the importance of these structures in the medicinal chemistry domain (S. N. Bukhari, 2022).
Role in Antioxidant Capacity and Enzyme Inhibition
Antioxidant Capacity and Analytical Methods : The antioxidant capacity of compounds, potentially including those related to this compound, has been a subject of significant interest. Various analytical methods have been developed to determine antioxidant activity, which is crucial for assessing the therapeutic potential of new compounds in mitigating oxidative stress-related diseases (I. Ilyasov et al., 2020; I. Munteanu & C. Apetrei, 2021).
Chemokine Receptor Antagonism
CCR3 Receptor Antagonism : Small molecule antagonists targeting the chemokine receptor CCR3 have been studied for their potential in treating allergic diseases. These antagonists, including derivatives of piperidine and morpholine, offer insights into the structure-activity relationships necessary for designing effective therapeutic agents (Lianne I Willems & A. IJzerman, 2009).
properties
IUPAC Name |
2-morpholin-4-yl-5-piperidin-1-ylsulfonylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c19-16(20)14-12-13(24(21,22)18-6-2-1-3-7-18)4-5-15(14)17-8-10-23-11-9-17/h4-5,12H,1-3,6-11H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKRATVEXYRKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206498 | |
Record name | 2-(4-Morpholinyl)-5-(1-piperidinylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85199149 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
568566-60-9 | |
Record name | 2-(4-Morpholinyl)-5-(1-piperidinylsulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=568566-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Morpholinyl)-5-(1-piperidinylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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